molecular formula C10H16N2 B13618691 (R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine

(R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine

Cat. No.: B13618691
M. Wt: 164.25 g/mol
InChI Key: BLPOXIYLSPCYQQ-SSDOTTSWSA-N
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Description

(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine typically involves the reduction of a precursor compound, such as an indole derivative, followed by amination. Common synthetic routes include:

    Reduction of Indole Derivatives: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the indole ring.

    Amination: Introducing the amine group through reactions with ammonia or amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: shares similarities with other indole derivatives, such as:

Uniqueness

    (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: is unique due to its specific chiral configuration and the presence of the tetrahydroindole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanamine

InChI

InChI=1S/C10H16N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6-7,12H,2-5,11H2,1H3/t7-/m1/s1

InChI Key

BLPOXIYLSPCYQQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(N1)CCCC2)N

Canonical SMILES

CC(C1=CC2=C(N1)CCCC2)N

Origin of Product

United States

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